N-cyclohexyl-4-methyl-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide
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Overview
Description
N-CYCLOHEXYL-4-METHYL-3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of triazolophthalazines This compound is characterized by its unique structure, which includes a cyclohexyl group, a methyl group, and a triazolophthalazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-4-METHYL-3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate has been reported . This method is often carried out under microwave irradiation to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can optimize the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-4-METHYL-3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the benzene ring and the triazolophthalazine moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-CYCLOHEXYL-4-METHYL-3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE has a wide range of scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer, antimicrobial, and antiviral agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Material Science: The compound’s stability and electronic properties make it suitable for use in organic electronics and as a component in advanced materials.
Biological Research: It can be used as a probe to study enzyme activities and protein interactions due to its ability to form specific interactions with biological molecules.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-4-METHYL-3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The triazolophthalazine moiety can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. This compound has been shown to act as an inhibitor of various enzymes, including carbonic anhydrase and cholinesterase .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring structure and have been studied for their pharmacological activities.
1,2,4-Triazolo[1,5-a]pyridines: Known for their biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
Uniqueness
N-CYCLOHEXYL-4-METHYL-3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups and its ability to interact with a wide range of biological targets. Its structural complexity and stability make it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C23H25N5O2S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-cyclohexyl-4-methyl-3-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C23H25N5O2S/c1-15-12-13-18(31(29,30)27-17-8-4-3-5-9-17)14-21(15)23-25-24-22-20-11-7-6-10-19(20)16(2)26-28(22)23/h6-7,10-14,17,27H,3-5,8-9H2,1-2H3 |
InChI Key |
MIJQZZCJYUBLEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)C3=NN=C4N3N=C(C5=CC=CC=C54)C |
Origin of Product |
United States |
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